Technical Guide: 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Technical Guide: 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
This guide details the physicochemical properties, synthesis, and reactivity of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one , a critical scaffold in the development of nucleoside analogs and kinase inhibitors.[1]
[1][2]
Executive Summary & Identification
2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (also known as 2-Chloro-9-deazahypoxanthine ) is a fused bicyclic heterocycle belonging to the 9-deazapurine class.[1][2] Unlike classical purines, the N9 nitrogen is replaced by a carbon atom, imparting unique electronic properties and metabolic stability against purine nucleoside phosphorylases (PNP).
This scaffold is a bioisostere of guanine and hypoxanthine, serving as a versatile intermediate for S_NAr diversifications at the C2 position to generate potent inhibitors of viral polymerases (e.g., BCX-4430 analogs) and kinases (e.g., JAK, SYK).
| Property | Specification |
| CAS Number | 90993-29-6 |
| IUPAC Name | 2-Chloro-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one |
| Common Name | 2-Chloro-9-deazahypoxanthine |
| Molecular Formula | C₆H₄ClN₃O |
| Molecular Weight | 169.57 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Low in water; soluble in DMSO, DMF, hot acetic acid |
| pKa (Calculated) | ~9.5 (Lactam NH), ~13.5 (Pyrrole NH) |
Structural Analysis & Tautomerism
Understanding the tautomeric landscape is vital for predicting reactivity and binding modes. The compound exists primarily in the lactam (keto) form in solution and solid state, stabilized by hydrogen bonding.
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Lactam-Lactim Tautomerism: The C4-carbonyl/N3-proton (lactam) is favored over the C4-hydroxyl/N3-imine (lactim) form.[1]
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Pyrrole Proton: The N5 nitrogen (corresponding to N7 in purine numbering) bears a proton, making the system a 5H-pyrrolo[3,2-d]pyrimidine.
Diagram 1: Tautomeric Equilibrium
Caption: The equilibrium heavily favors the lactam form (left), but O-alkylation can trap the lactim form under specific conditions.
Synthesis & Manufacturing
The synthesis of the 2-chloro-4-one core typically proceeds via the selective hydrolysis of the 2,4-dichloro precursor.[1] This route is preferred industrially due to the availability of 2,4-dichloro-9-deazapurine.[1]
Route A: Selective Hydrolysis (Primary)
The C4-chlorine in 2,4-dichloro-9-deazapurine is significantly more electrophilic than the C2-chlorine due to the para-like relationship with the bridgehead nitrogen.[1] Controlled basic hydrolysis yields the C4-one product selectively.[1]
Route B: Deamination (Alternative)
Diazotization of 2-chloro-9-deazaadenine (2-chloro-4-amino) using sodium nitrite in acetic acid converts the exocyclic amine to the ketone.[1]
Diagram 2: Synthetic Workflow
Caption: Route A is the standard industrial approach, leveraging the differential electrophilicity of C4 vs C2.
Experimental Protocol: Selective Hydrolysis
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Dissolution: Suspend 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in 1,4-dioxane/water (1:1 v/v).
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Hydrolysis: Add NaOH (2.5 eq, 1M solution). Heat the mixture to reflux (100°C) for 4–6 hours.
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Monitoring: Monitor by HPLC/TLC. The starting material (Rf ~0.8 in 5% MeOH/DCM) will disappear, and a more polar spot (Rf ~0.4) will appear.[3]
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-
Workup: Cool to 0°C. Acidify carefully with 1M HCl to pH ~4–5.
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Isolation: The product precipitates as an off-white solid. Filter, wash with cold water, and dry under vacuum over P₂O₅.
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Purification: Recrystallization from DMF/Water or boiling acetic acid if necessary.
Chemical Reactivity & Applications
The 2-chloro-9-deazahypoxanthine scaffold is a "privileged structure" because it offers three distinct vectors for diversification.
C2-Nucleophilic Aromatic Substitution (S_NAr)
The C2-chlorine is activated for displacement by nucleophiles (amines, thiols, alkoxides), especially when the N3/N5 positions are protected or under high-temperature conditions.
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Amines: Reaction with primary/secondary amines (e.g., in n-butanol at 120°C) yields 2-amino-9-deazahypoxanthine derivatives (guanine analogs).[1]
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Cross-Coupling: The C2-Cl is also a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups.[1]
N-Alkylation (Regioselectivity)[1]
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N5 (Pyrrole) vs. N3 (Lactam): Under basic conditions (NaH/DMF), alkylation occurs preferentially at the N5 (pyrrole) nitrogen due to its higher acidity and nucleophilicity in the deprotonated state.
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N3 Alkylation: Requires protection of N5 or specific transient directing groups.
Diagram 3: Reactivity Map
Caption: The scaffold allows orthogonal functionalization: N-alkylation (N5) followed by C2-displacement.
References
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Synthesis of 9-deazaguanine derivatives: Nucleic Acids Symp. Ser.2007 , 51, 431-432.[4] Link[4]
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Selective hydrolysis of dichloropyrrolopyrimidines: Chem. Heterocycl. Compd.2010 , 46, 585–591. Link
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Tautomerism of 9-deazapurines: J. Phys. Chem. B2020 , 124, 1138–1147. Link
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Biological activity of 9-deaza analogs (BCX-4430): Nature2014 , 508, 402–405. Link
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CAS Registry: 2-chloro-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one, CAS No. 90993-29-6 .[1][2][5]
Sources
- 1. Page 01743 (Chemical) [advtechind.com]
- 2. 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one - CAS:90993-29-6 - 北京欣恒研科技有限公司 [konoscience.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis and evaluation of 9-deazaguanine derivatives as multi-substrate analogue inhibitors of PNP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-chloro-3,5-dihydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one - CAS:90993-29-6 - Sunway Pharm Ltd [3wpharm.com]
